molecular formula C18H15N3OS3 B2823144 2-(benzylthio)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide CAS No. 923404-67-5

2-(benzylthio)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide

Cat. No. B2823144
CAS RN: 923404-67-5
M. Wt: 385.52
InChI Key: LWTRXWPKXTUONP-UHFFFAOYSA-N
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Description

The compound “2-(benzylthio)-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)acetamide” is a complex organic molecule. It contains a benzylthio group, a methylbenzo bis(thiazole) group, and an acetamide group. These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The thiazole ring is aromatic and relatively stable, but can undergo electrophilic substitution. The acetamide group can participate in hydrolysis and other nucleophilic acyl substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally. The presence of polar groups like acetamide might increase its solubility in polar solvents .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Thiazoles and acetamides are common in drugs and can interact with various enzymes and receptors .

Safety and Hazards

The safety and hazards of this compound would need to be evaluated through toxicological studies. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve studying the biological activity of this compound, optimizing its synthesis, and modifying its structure to improve its properties .

properties

IUPAC Name

2-benzylsulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS3/c1-11-19-16-14(24-11)8-7-13-17(16)25-18(20-13)21-15(22)10-23-9-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTRXWPKXTUONP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)CSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide

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